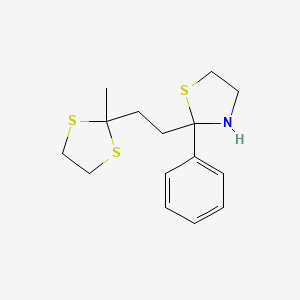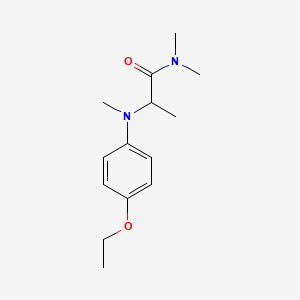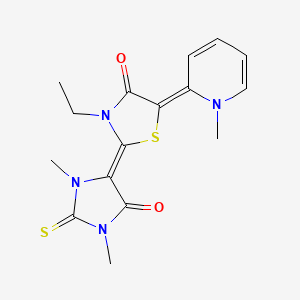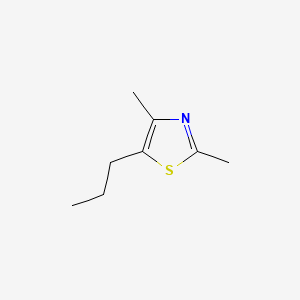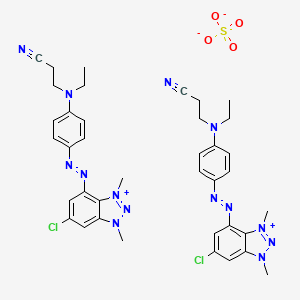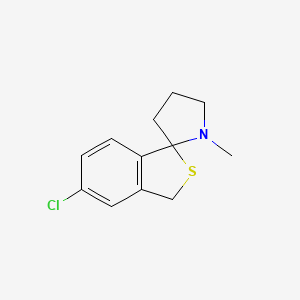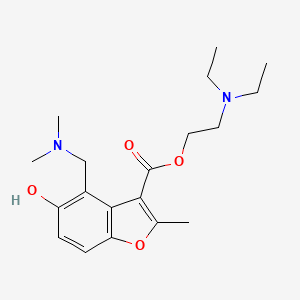
3-Benzofurancarboxylic acid, 4-((dimethylamino)methyl)-5-hydroxy-2-methyl-, 2-(diethylamino)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzofurancarboxylic acid, 4-((dimethylamino)methyl)-5-hydroxy-2-methyl-, 2-(diethylamino)ethyl ester is a complex organic compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzofurancarboxylic acid, 4-((dimethylamino)methyl)-5-hydroxy-2-methyl-, 2-(diethylamino)ethyl ester typically involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. One common method involves the cyclization of 3-aryloxy-4-dimethylamino-3-buten-2-ones, followed by further modifications to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction efficiency and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .
Applications De Recherche Scientifique
3-Benzofurancarboxylic acid, 4-((dimethylamino)methyl)-5-hydroxy-2-methyl-, 2-(diethylamino)ethyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated as a potential lead compound for developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
Benzothiophene: A sulfur-containing analog with similar biological activities.
Benzimidazole: Another heterocyclic compound with diverse pharmacological properties.
Uniqueness
3-Benzofurancarboxylic acid, 4-((dimethylamino)methyl)-5-hydroxy-2-methyl-, 2-(diethylamino)ethyl ester is unique due to its specific functional groups, which confer distinct biological activities and potential therapeutic applications. Its structure allows for targeted interactions with molecular pathways, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
114829-24-2 |
|---|---|
Formule moléculaire |
C19H28N2O4 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C19H28N2O4/c1-6-21(7-2)10-11-24-19(23)17-13(3)25-16-9-8-15(22)14(18(16)17)12-20(4)5/h8-9,22H,6-7,10-12H2,1-5H3 |
Clé InChI |
KIEQOLJZONVXKM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)CN(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


